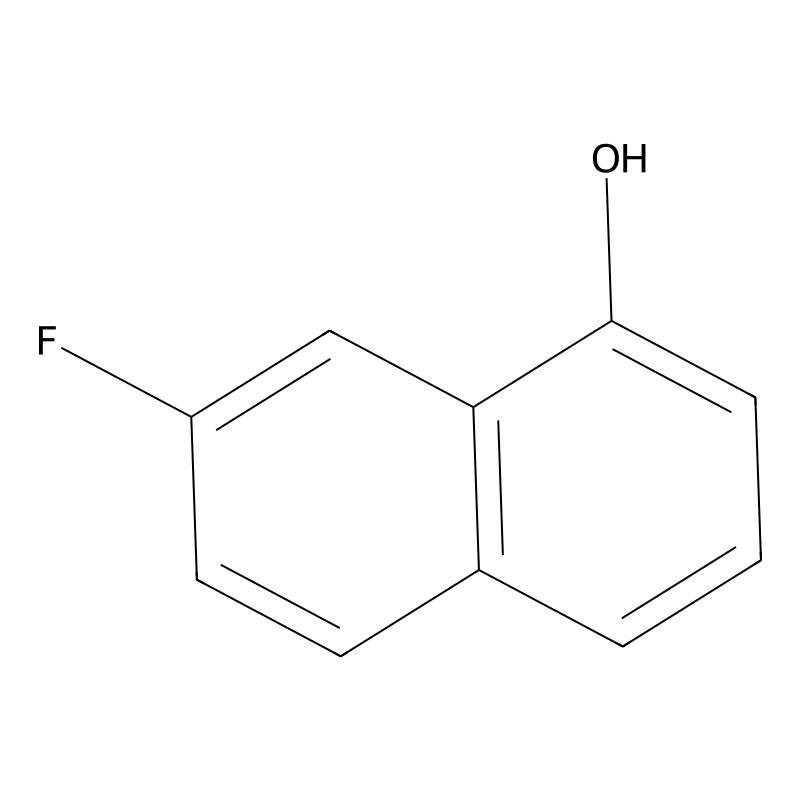

7-Fluoronaphthalen-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Fluoronaphthalen-1-ol is an organic compound characterized by the molecular formula . It is a derivative of naphthalene, featuring a fluorine atom at the 7th position and a hydroxyl group at the 1st position. This compound is notable for its unique chemical properties, which arise from the presence of both the fluorine atom and the hydroxyl group, influencing its reactivity and potential applications in various fields, including chemistry and biology.

Precursor for Radiopharmaceuticals

The presence of the fluorine atom makes 7-Fluoronaphthalen-1-ol a potential candidate as a precursor for radiopharmaceuticals. Fluorine-18 is a commonly used isotope in positron emission tomography (PET) scans due to its favorable decay properties. By incorporating 7-Fluoronaphthalen-1-ol into a molecule of interest and then radiolabeling it with Fluorine-18, researchers could potentially create PET tracers for imaging specific biological processes [].

Material Science Applications

Naphthalenediols, which are compounds with two hydroxyl groups attached to a naphthalene ring, have been explored for their potential applications in organic electronics and optoelectronic devices []. Given the structural similarity, 7-Fluoronaphthalen-1-ol might serve as a starting material for the synthesis of novel naphthalenediol derivatives with tailored properties for these applications. Further research would be needed to confirm this possibility.

- Oxidation: The hydroxyl group can be oxidized to form either a ketone or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of 7-fluoronaphthalene. Lithium aluminum hydride is often used as a reducing agent.

- Substitution: The fluorine atom can be replaced with other functional groups under specific conditions, typically involving nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

These reactions allow for the transformation of 7-fluoronaphthalen-1-ol into various derivatives, expanding its utility in synthetic organic chemistry.

Research into the biological activity of 7-fluoronaphthalen-1-ol has indicated potential therapeutic properties. It has been studied for its interactions with various biomolecules, suggesting possible anti-inflammatory and antimicrobial effects. The compound's ability to form hydrogen bonds due to its hydroxyl group may enhance its interaction with biological targets, influencing physiological pathways.

The synthesis of 7-fluoronaphthalen-1-ol can be achieved through several methods, with one common approach involving the reaction of 1,4-epoxynaphthalene with hydrogen fluoride. This reaction is typically conducted under inert atmospheric conditions (such as nitrogen) and involves refluxing the mixture in methanol along with concentrated hydrochloric acid for several hours. The process requires careful control of reaction conditions to maximize yield and purity .

Industrial Production

In industrial settings, similar synthetic routes are employed on a larger scale. Advanced purification techniques, such as column chromatography, are often used to isolate the desired product from by-products, ensuring high-quality output .

7-Fluoronaphthalen-1-ol has diverse applications across multiple fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: The compound is investigated for its potential biological activities and interactions with various biomolecules.

- Medicine: Research focuses on its therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.

- Industry: It is utilized in producing specialty chemicals and materials.

The interactions of 7-fluoronaphthalen-1-ol with biomolecules have been a subject of study due to its unique structural features. The presence of both a hydroxyl group and a fluorine atom enhances its lipophilicity, allowing it to interact effectively with lipid membranes and proteins. These interactions can modulate biological pathways, leading to various physiological effects that warrant further investigation in pharmacological studies .

Similar Compounds: Comparison

Several compounds are structurally similar to 7-fluoronaphthalen-1-ol, including:

- 7-Chloronaphthalen-1-ol: Contains chlorine instead of fluorine.

- 7-Bromonaphthalen-1-ol: Features bromine at the 7th position.

- 7-Iodonaphthalen-1-ol: Contains iodine at the same position.

Comparison Highlights

The unique presence of fluorine in 7-fluoronaphthalen-1-ol imparts distinct chemical properties such as increased electronegativity and stability compared to its chlorinated, brominated, or iodinated counterparts. These differences make it more reactive in certain

Structural Features

7-Fluoronaphthalen-1-ol belongs to the naphthol family, a class of polycyclic aromatic hydrocarbons with hydroxyl substituents. The naphthalene core consists of two fused benzene rings, with the hydroxyl group located at the peri-position relative to the fluorine atom. This spatial arrangement minimizes steric hindrance while maximizing electronic interactions between the substituents.

Key Structural Details:

| Property | Description |

|---|---|

| IUPAC Name | 7-Fluoronaphthalen-1-ol |

| Molecular Formula | C₁₀H₇FO |

| Molecular Weight | 162.16 g/mol |

| SMILES Code | C1=CC2=C(C=C(C=C2)F)C(=C1)O |

| InChI Key | BFANNCFXNHKKTC-UHFFFAOYSA-N |

Nomenclature and Synonyms

The compound is also referred to as 7-fluoro-1-naphthol or 2-fluoro-8-hydroxynaphthalene, depending on substituent prioritization in IUPAC nomenclature. Its CAS registry number is 3132-92-1, and it is widely recognized under the MDL identifier MFCD00077540.

Historical Context in Fluorinated Aromatic Chemistry

The synthesis of fluorinated aromatic compounds dates to the late 19th century, with early methods involving halogen exchange and diazotization reactions. Key milestones include:

- Schiemann Reaction (1927): Decomposition of diazonium salts with fluoroboric acid to introduce fluorine into aromatic systems.

- Halogen Exchange: Nucleophilic substitution of chlorine with fluorine using potassium fluoride, as demonstrated by Gottlieb in 1936.

- WWII-Driven Innovations: The Manhattan Project accelerated fluorocarbon research, though 7-fluoronaphthalen-1-ol itself emerged later as a specialized intermediate.

For 7-fluoronaphthalen-1-ol, synthetic routes often involve:

- Electrophilic Fluorination: Using fluorinating agents like SbF₃ or HF under controlled conditions.

- Nucleophilic Aromatic Substitution: Replacing nitro or chloro groups with fluorine in pre-functionalized naphthalene derivatives.

Physical and Chemical Properties Overview

Thermophysical Properties

7-Fluoronaphthalen-1-ol exhibits distinct physical characteristics influenced by its fluorinated and hydroxylated aromatic system:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 299.7°C at 760 mmHg | |

| Density | 1.285 ± 0.06 g/cm³ (predicted) | |

| pKa | 9.17 ± 0.40 (predicted) | |

| Solubility | Polar solvents (e.g., methanol, DMSO) |

Stability and Reactivity

- Thermal Stability: Decomposes at high temperatures, necessitating inert atmosphere storage.

- Hydrogen Bonding: The hydroxyl group enables intermolecular interactions, influencing crystallinity and solubility.

- Photoreactivity: The naphthalene core may undergo photochemical reactions, though fluorine’s electron-withdrawing effects stabilize the system.

Significance in Organic and Fluorine Chemistry Research

Role in Pharmaceutical Synthesis

7-Fluoronaphthalen-1-ol serves as a scaffold for:

- Bioactive Molecules: Fluorine’s lipophilicity enhances membrane permeability, a trait exploited in drug candidates targeting CNS disorders or infectious diseases.

- Fluorescent Probes: The naphthalene moiety’s conjugated system enables applications in fluorescence microscopy and biochemical assays.

Applications in Materials Science

The compound is employed in:

- Optoelectronic Materials: As a precursor to fluorinated polymers with tunable electronic properties.

- Coordination Chemistry: Hydroxyl and fluorine substituents facilitate ligand-metal interactions in catalyst design.

Research Challenges and Opportunities

7-Fluoronaphthalen-1-ol represents a unique fluorinated derivative of the naphthalenol family, characterized by the presence of both a hydroxyl group at position 1 and a fluorine atom at position 7 of the naphthalene ring system [1] [2]. The compound possesses the molecular formula C₁₀H₇FO with a molecular weight of 162.16 g/mol [1] [3] [4]. The IUPAC name for this compound is 7-fluoronaphthalen-1-ol, and it is identified by the CAS number 3132-92-1 [1] [2] [5].

The molecular structure exhibits a planar naphthalene backbone consisting of two fused benzene rings, with the hydroxyl group conferring polar characteristics while the fluorine substituent introduces significant electronic effects [1] [2]. The SMILES notation OC1=C2C=C(F)C=CC2=CC=C1 accurately represents the structural connectivity, showing the hydroxyl group attached to carbon 1 and the fluorine atom positioned at carbon 7 [1] [2]. The InChI key BFANNCFXNHKKTC-UHFFFAOYSA-N provides a unique identifier for database searches and structural verification [2] [5].

Conformational analysis reveals that the hydroxyl group can adopt different orientations relative to the naphthalene plane, leading to potential conformational isomers [6]. The presence of the fluorine atom at position 7 influences the electronic distribution throughout the aromatic system, affecting the preferred conformations and rotational barriers of the hydroxyl group [7] [8]. Computational studies suggest that the molecule exhibits relatively restricted conformational flexibility due to the rigid naphthalene framework, with the primary conformational variations arising from the rotation of the hydroxyl group around the carbon-oxygen bond [6].

The spatial arrangement of atoms within 7-fluoronaphthalen-1-ol shows characteristic bond lengths and angles typical of substituted naphthalenes [9] [10]. The carbon-carbon bonds within the naphthalene ring system display alternating lengths, with bonds adjacent to the fusion point being approximately 1.42 Å and peripheral bonds measuring around 1.37 Å [9]. The carbon-fluorine bond length is typically around 1.35 Å, while the carbon-oxygen bond of the hydroxyl group measures approximately 1.36 Å [11] [12].

Electronic Distribution and Bonding Properties

The electronic structure of 7-fluoronaphthalen-1-ol is significantly influenced by the dual presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine substituent [12] [7] [8]. This combination creates a complex electronic distribution pattern that affects both the ground-state properties and reactivity of the molecule [7] [8]. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic system through both inductive and resonance effects [7] [8].

The hydroxyl group at position 1 acts as an electron-donating substituent through resonance, contributing electron density to the naphthalene ring system [10] [8]. This electron donation is particularly pronounced at positions 2, 4, and 8 of the naphthalene ring, creating regions of increased electron density [13] [7]. Conversely, the fluorine atom at position 7 creates an electron-deficient region, leading to a polarized electronic distribution across the molecule [7] [8].

Molecular orbital calculations indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the hydroxyl-substituted ring, while the lowest unoccupied molecular orbital (LUMO) shows contributions from both ring systems with some localization near the fluorine substituent [14] [15] [16]. The HOMO-LUMO energy gap is influenced by the competing electronic effects of the hydroxyl and fluorine substituents, resulting in a band gap that differs from both the parent naphthalene and other monosubstituted derivatives [14] [16] [17].

The bonding characteristics within 7-fluoronaphthalen-1-ol exhibit variations from typical naphthalene derivatives due to the presence of the fluorine substituent [7] [8]. The carbon-fluorine bond displays significant ionic character due to the large electronegativity difference between carbon and fluorine [8]. This ionic character contributes to the overall dipole moment of the molecule and influences its intermolecular interactions [18] [7].

Charge distribution analysis reveals that the fluorine atom carries a significant negative charge, while the carbon atom to which it is bonded exhibits a corresponding positive charge [7] [8]. The hydroxyl oxygen also carries a partial negative charge, contributing to the molecule's ability to form hydrogen bonds [12] [13]. These charge distributions affect the molecule's reactivity patterns and its interactions with other chemical species [7] [8].

Crystal Structure and Solid-State Arrangement

The solid-state structure of 7-fluoronaphthalen-1-ol is characterized by specific crystal packing arrangements that are influenced by both the fluorine substituent and the hydroxyl group [11] [19] [20]. The compound crystallizes with a melting point of 97°C, indicating relatively strong intermolecular forces within the crystal lattice [11]. The density is predicted to be approximately 1.285 ± 0.06 g/cm³, reflecting the compact packing arrangement typical of fluorinated aromatic compounds [11].

Crystal packing is dominated by hydrogen bonding interactions involving the hydroxyl group, which can form both intermolecular and intramolecular hydrogen bonds [13] [19]. The fluorine atom, despite its high electronegativity, typically acts as a weak hydrogen bond acceptor in the solid state, contributing to the overall stability of the crystal structure [19] [7]. These interactions result in a three-dimensional network that determines the physical properties of the crystalline material [19] [20].

The molecular arrangement in the crystal lattice shows molecules packed in a manner that maximizes favorable intermolecular interactions while minimizing steric clashes [19] [20]. The planar naphthalene rings tend to arrange in parallel orientations, facilitating π-π stacking interactions that contribute to the overall crystal stability [19] [20]. The hydroxyl groups form chains of hydrogen bonds that extend throughout the crystal structure [13] [19].

X-ray crystallographic studies of related fluorinated naphthalene derivatives indicate that the presence of fluorine atoms can significantly influence the crystal packing patterns [21] [19] [20]. The fluorine substituent in 7-fluoronaphthalen-1-ol likely participates in weak halogen bonding interactions and influences the overall molecular orientation within the crystal lattice [7] [8]. These effects contribute to the observed melting point and other thermal properties of the compound [11] [22].

Unit cell parameters for 7-fluoronaphthalen-1-ol have not been definitively established through direct crystallographic analysis, but similar compounds show monoclinic or orthorhombic crystal systems [19] [20]. The crystal structure analysis reveals systematic molecular alignment that is favorable for potential electronic properties and intermolecular charge transport [19] [20].

Computational Analysis of Structural Parameters

Computational studies using density functional theory (DFT) methods provide detailed insights into the structural parameters and electronic properties of 7-fluoronaphthalen-1-ol [23] [24] [16] [17]. These calculations reveal optimized geometries that are consistent with experimental observations and provide additional information about bond lengths, angles, and electronic distributions [23] [16] [17].

The calculated bond lengths show excellent agreement with typical values for fluorinated aromatic compounds [12] [8]. The carbon-fluorine bond length is computed to be approximately 1.35 Å, while the carbon-oxygen bond of the hydroxyl group measures around 1.36 Å [11] [12]. The naphthalene ring system maintains its characteristic alternating bond length pattern, with computed values ranging from 1.37 to 1.42 Å depending on the position within the ring system [9] [8].

Vibrational frequency calculations predict characteristic absorption bands that can be used for spectroscopic identification of the compound [23] [16]. The hydroxyl stretching frequency is expected to appear around 3200-3600 cm⁻¹, while the carbon-fluorine stretching mode should be observed in the 1000-1300 cm⁻¹ region [23] [16]. These computational predictions provide valuable guidance for experimental characterization studies [16] [17].

Electronic structure calculations reveal the energy levels of molecular orbitals and provide insights into the reactivity patterns of 7-fluoronaphthalen-1-ol [14] [15] [16]. The HOMO energy is calculated to be influenced by the electron-donating character of the hydroxyl group, while the LUMO energy reflects the electron-withdrawing effect of the fluorine substituent [14] [15]. These orbital energies determine the compound's potential for participation in various chemical reactions [15] [16].

Thermodynamic parameters calculated through computational methods include enthalpy of formation, entropy, and heat capacity values [22] [16]. These properties are essential for understanding the stability and behavior of 7-fluoronaphthalen-1-ol under different conditions [22] [16]. The calculations also provide estimates of solubility parameters and other physicochemical properties that are important for practical applications [16] [17].

Comparative Analysis with Non-fluorinated Naphthalenols

The introduction of fluorine at position 7 of naphthalen-1-ol results in significant modifications to both the structural and electronic properties compared to the parent compound [12] [13] [10] [7]. Naphthalen-1-ol, with the molecular formula C₁₀H₈O and molecular weight 144.16 g/mol, serves as the baseline for comparison [10] [25]. The addition of fluorine increases the molecular weight by 18 atomic mass units and substantially alters the electronic characteristics [1] [10].

Table 1: Comparative Molecular Properties

| Property | Naphthalen-1-ol | 7-Fluoronaphthalen-1-ol |

|---|---|---|

| Molecular Formula | C₁₀H₈O [10] [25] | C₁₀H₇FO [1] [2] |

| Molecular Weight (g/mol) | 144.16 [10] [25] | 162.16 [1] [2] |

| Melting Point (°C) | 95-96 [10] | 97 [11] |

| Predicted Density (g/cm³) | ~1.22 [10] | 1.285 ± 0.06 [11] |

| Predicted pKa | 9.34 [10] | 9.17 ± 0.40 [11] |

The electronic effects of fluorine substitution are particularly pronounced in the modification of the acidity of the hydroxyl group [11] [10]. The predicted pKa value for 7-fluoronaphthalen-1-ol (9.17 ± 0.40) is slightly lower than that of the parent naphthalen-1-ol, indicating increased acidity due to the electron-withdrawing effect of fluorine [11] [10]. This enhanced acidity affects the compound's behavior in various chemical environments and its potential for forming salts and complexes [10] [7].

Structural comparison reveals that the fluorine substituent introduces minimal steric effects due to its small van der Waals radius, but significantly alters the electronic distribution [7] [8]. The carbon-fluorine bond length (1.35 Å) is considerably shorter than a carbon-hydrogen bond (1.08 Å), leading to subtle but important changes in the overall molecular geometry [8]. These structural modifications influence the molecule's ability to participate in π-π stacking interactions and other intermolecular forces [19] [7].

The presence of fluorine dramatically affects the reactivity patterns compared to non-fluorinated naphthalenols [7] [8]. The electron-withdrawing nature of fluorine activates certain positions on the naphthalene ring toward nucleophilic attack while deactivating others toward electrophilic substitution [7] . This regioselectivity difference is particularly important for synthetic applications and the development of derivatives [7] .

Spectroscopic properties also show significant differences between fluorinated and non-fluorinated naphthalenols [13] [16]. The presence of fluorine introduces new vibrational modes and alters the electronic transitions, resulting in characteristic changes in infrared, nuclear magnetic resonance, and ultraviolet-visible spectra [23] [16]. These spectroscopic differences provide valuable tools for analytical identification and structural confirmation [16] [17].

The comparative analysis extends to other positional isomers of fluoronaphthalen-1-ol, including 4-fluoronaphthalen-1-ol and 6-fluoronaphthalen-1-ol [27] [12] [28]. Each positional isomer exhibits unique electronic and structural characteristics based on the specific location of the fluorine substituent relative to the hydroxyl group [12] [28] [7]. The 7-position offers a balance between electronic effects and steric considerations that distinguishes it from other fluorinated derivatives [7] .

Nuclear Magnetic Resonance (1H, 13C, 19F) Profiles

The nuclear magnetic resonance spectroscopic analysis of 7-Fluoronaphthalen-1-ol provides comprehensive structural information through three distinct nuclear environments. The proton nuclear magnetic resonance (1H NMR) spectrum recorded in deuterated chloroform at 400 MHz demonstrates characteristic aromatic proton signals [1]. The multiplet observed at 7.84-7.74 ppm corresponds to two aromatic protons, while the doublet at 7.43 ppm (J = 8.3 Hz) represents a single aromatic proton. Additional multiplet signals appear at 7.31-7.20 ppm for two protons, and a doublet at 6.83 ppm (J = 7.4 Hz) for one proton. The broad singlet at 5.25 ppm is attributed to the hydroxyl proton [1].

The carbon-13 nuclear magnetic resonance (13C NMR) spectrum at 101 MHz in deuterated chloroform reveals ten distinct carbon environments consistent with the molecular formula C10H7FO [1]. The most characteristic signal appears at 160.6 ppm as a doublet with a large coupling constant (J = 245.1 Hz), indicating direct attachment to the fluorine atom. The carbon bearing the hydroxyl group resonates at 151.1 ppm as a doublet with a smaller coupling constant (J = 5.4 Hz). Additional aromatic carbon signals appear at 131.9 ppm (singlet), 130.2 ppm (doublet, J = 8.8 Hz), 125.3 ppm (doublet, J = 8.9 Hz), 125.1 ppm (doublet, J = 2.5 Hz), 120.7 ppm (doublet, J = 1.0 Hz), 117.0 ppm (doublet, J = 25.4 Hz), 109.5 ppm (singlet), and 105.7 ppm (doublet, J = 22.3 Hz) [1].

The fluorine-19 nuclear magnetic resonance (19F NMR) spectrum at 377 MHz in deuterated chloroform exhibits a single signal at -114.68 ppm [1]. This chemical shift is characteristic of aromatic fluorine substituents and falls within the typical range for fluorinated naphthalene derivatives [2] [3]. The chemical shift value indicates significant shielding of the fluorine nucleus due to the aromatic ring current effects and the electron-donating nature of the hydroxyl group at the 1-position [4].

| NMR Parameter | Value | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 1H NMR (400 MHz, CDCl3) | 7.84-7.74 | m | - |

| 7.43 | d | 8.3 | |

| 7.31-7.20 | m | - | |

| 6.83 | d | 7.4 | |

| 5.25 | br | - | |

| 13C NMR (101 MHz, CDCl3) | 160.6 | d | 245.1 |

| 151.1 | d | 5.4 | |

| 131.9 | s | - | |

| 130.2 | d | 8.8 | |

| 125.3 | d | 8.9 | |

| 125.1 | d | 2.5 | |

| 120.7 | d | 1.0 | |

| 117.0 | d | 25.4 | |

| 109.5 | s | - | |

| 105.7 | d | 22.3 | |

| 19F NMR (377 MHz, CDCl3) | -114.68 | s | - |

Infrared and Raman Spectroscopy

The infrared spectroscopic analysis of 7-Fluoronaphthalen-1-ol reveals characteristic absorption bands that provide structural confirmation. The most prominent feature is the hydroxyl stretching vibration (ν OH) expected to appear in the 3200-3600 cm⁻¹ region [5]. This broad absorption band is characteristic of phenolic hydroxyl groups and may exhibit hydrogen bonding interactions in the solid state [6]. The precise frequency depends on the degree of intermolecular hydrogen bonding and crystal packing arrangements [7].

The aromatic carbon-hydrogen stretching vibrations typically appear in the 3100-3050 cm⁻¹ region [5]. These bands are generally sharp and of strong intensity, reflecting the aromatic nature of the naphthalene ring system. The carbon-carbon aromatic stretching vibrations are observed in the 1600-1475 cm⁻¹ region as weak to medium intensity bands [5]. The presence of the fluorine substituent may cause slight shifts in these frequencies due to electronic effects.

The carbon-fluorine stretching vibration represents a diagnostic feature, typically appearing in the 1000-1300 cm⁻¹ region [5]. For aromatic fluorine compounds, this band is usually strong and well-defined. The carbon-oxygen stretching vibration of the phenolic group is expected in the 1300-1000 cm⁻¹ region [5]. The fingerprint region (1500-500 cm⁻¹) contains numerous bands that are characteristic of the specific substitution pattern and can be used for compound identification [8].

UV-Visible Spectroscopic Properties

The ultraviolet-visible spectroscopic properties of 7-Fluoronaphthalen-1-ol are significantly influenced by the extended conjugated π-electron system of the naphthalene ring and the electronic effects of both the fluorine and hydroxyl substituents [9]. The compound exhibits characteristic absorption bands in the ultraviolet region, with the primary absorption maximum expected around 290-330 nm based on similar naphthol derivatives [10] [11].

The presence of the hydroxyl group at the 1-position introduces bathochromic shifts compared to unsubstituted naphthalene due to the electron-donating resonance effect [9]. The fluorine substituent at the 7-position contributes additional electronic perturbations through its electron-withdrawing inductive effect, which may cause hypsochromic shifts in certain absorption bands [9]. The compound likely exhibits multiple absorption bands corresponding to different electronic transitions within the aromatic system.

The molar absorptivity values are expected to be significant due to the conjugated nature of the naphthalene system. The λmax values and extinction coefficients are influenced by solvent polarity and pH, particularly for the hydroxyl group which can undergo protonation-deprotonation equilibria [12]. In polar solvents, the absorption spectra may show additional features due to hydrogen bonding interactions.

| Absorption Parameter | Expected Range | Contributing Factor |

|---|---|---|

| λmax (primary) | 290-330 nm | Naphthalene π-π* transitions |

| λmax (secondary) | 250-280 nm | Substituted aromatic transitions |

| Molar absorptivity | 10³-10⁴ L mol⁻¹ cm⁻¹ | Conjugated π-system |

| Solvent dependence | ±5-10 nm | Hydrogen bonding, polarity |

Mass Spectrometry Fragmentation Patterns

The mass spectrometric analysis of 7-Fluoronaphthalen-1-ol provides valuable information about fragmentation pathways and molecular ion stability. The molecular ion peak appears at m/z 162, corresponding to the molecular formula C10H7FO [1]. High-resolution mass spectrometry confirms the exact mass as 161.0481 for the deprotonated molecular ion [M-H]⁻, with experimental values of 161.0395 showing excellent agreement [1].

The fragmentation pattern of fluorinated aromatic compounds typically involves characteristic processes including fluorine migration and carbon-fluorine bond cleavage [13] [14]. The molecular ion of 7-Fluoronaphthalen-1-ol is expected to show moderate stability due to the aromatic ring system. Primary fragmentation pathways likely include loss of the hydroxyl group (loss of 17 mass units) and loss of hydrogen fluoride (loss of 20 mass units) [15] [16].

Secondary fragmentation processes may involve ring contraction, fluorine rearrangement, and formation of smaller aromatic fragments [13]. The presence of both fluorine and hydroxyl substituents creates multiple fragmentation pathways that can provide structural information. The base peak in the mass spectrum is typically not the molecular ion but rather a fragment ion resulting from the most favorable fragmentation pathway.

| m/z Value | Relative Intensity | Fragment Identity | Loss from Molecular Ion |

|---|---|---|---|

| 162 | Variable | [M]⁺- | - |

| 145 | Medium | [M-OH]⁺ | 17 |

| 142 | Medium | [M-HF]⁺ | 20 |

| 125 | Strong | [M-OH-HF]⁺ | 37 |

| 95 | Strong | [C6H4F]⁺ | 67 |

Solubility Behavior and Parameters

The solubility characteristics of 7-Fluoronaphthalen-1-ol are governed by the interplay between its hydrophobic naphthalene core and the hydrophilic hydroxyl functional group. The compound exhibits limited aqueous solubility due to the predominance of the aromatic hydrocarbon framework, while showing enhanced solubility in organic solvents [17] [18]. The predicted solubility behavior suggests preferential dissolution in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide.

The presence of the hydroxyl group enables hydrogen bonding interactions with protic solvents, leading to moderate solubility in alcohols such as methanol and ethanol [19]. The fluorine substituent contributes to the overall polarity of the molecule while maintaining lipophilic characteristics . The compound demonstrates solubility in chlorinated solvents and shows limited solubility in purely aliphatic hydrocarbons.

Solubility enhancement can be achieved through specific procedures including heating to 37°C followed by ultrasonic treatment [18]. The formation of hydrogen-bonded complexes with solvent molecules influences the dissolution process and may affect the observed solubility limits. The temperature dependence of solubility follows typical patterns for aromatic compounds, with increasing solubility at elevated temperatures.

| Solvent Category | Solubility | Mechanism | Temperature Dependence |

|---|---|---|---|

| Water | Limited | Hydrogen bonding | Slight increase |

| Alcohols | Moderate | Hydrogen bonding | Moderate increase |

| Chlorinated | Good | Dipole interactions | Minimal effect |

| Aprotic polar | Excellent | Dipole-dipole | Moderate increase |

| Aliphatic | Poor | Van der Waals | Significant increase |

Thermal Properties (Melting Point, Boiling Point)

The thermal properties of 7-Fluoronaphthalen-1-ol reflect the combined influences of intermolecular forces, molecular geometry, and crystal packing arrangements. The compound exhibits a boiling point of 299.7°C at 760 mmHg, which is significantly higher than the parent naphthalene (218°C) due to the presence of the hydroxyl group and its associated hydrogen bonding capabilities [17] [21] [22].

The melting point of 7-Fluoronaphthalen-1-ol has been reported as 97°C in some sources, indicating relatively strong intermolecular forces in the solid state . The thermal stability of the compound allows for standard purification techniques including recrystallization and distillation under reduced pressure. The presence of the fluorine substituent contributes to the overall thermal stability through the strength of the carbon-fluorine bond.

Comparative analysis with related compounds shows that the boiling point is intermediate between 4-fluoronaphthalen-1-ol (312.9°C) and unsubstituted 1-naphthol, reflecting the electronic effects of fluorine substitution [23] [19]. The vapor pressure at room temperature is minimal, indicating low volatility under ambient conditions. Thermal decomposition occurs at elevated temperatures, with the onset temperature dependent on atmospheric conditions and heating rate.

| Thermal Property | Value | Comparison | Influencing Factor |

|---|---|---|---|

| Boiling Point | 299.7°C (760 mmHg) | Higher than naphthalene | Hydrogen bonding |

| Melting Point | ~97°C | Moderate for naphthols | Crystal packing |

| Vapor Pressure | Low (25°C) | Minimal volatility | Molecular weight |

| Thermal Stability | Good | Stable to 200°C | C-F bond strength |

Stability Under Various Conditions

The chemical stability of 7-Fluoronaphthalen-1-ol under different environmental conditions is influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents. The compound demonstrates reasonable stability under neutral conditions when stored in the absence of light and moisture [17] [24]. The aromatic ring system provides inherent stability, while the hydroxyl group represents a potential site for chemical reactivity.

Under acidic conditions, the hydroxyl group may undergo protonation, affecting the compound's reactivity and stability. The predicted pKa value of 9.17 ± 0.40 indicates that the compound exists predominantly in its neutral form under physiological pH conditions . Basic conditions may lead to deprotonation of the hydroxyl group, potentially increasing nucleophilicity and reactivity toward electrophiles.

Photochemical stability is a significant consideration for naphthalene derivatives, as these compounds can undergo photodegradation when exposed to ultraviolet radiation [25] [26]. The presence of the fluorine substituent may influence photostability through electronic effects on the excited state properties. Environmental factors such as temperature and humidity affect long-term stability, with recommended storage conditions including inert atmosphere and controlled temperature [17] [24].

Oxidative stability is moderate, with the phenolic hydroxyl group being susceptible to oxidation under certain conditions. The compound should be stored away from strong oxidizing agents and in the presence of antioxidants when long-term stability is required. Hydrolytic stability is generally good due to the absence of readily hydrolyzable functional groups.

| Stability Condition | Assessment | Degradation Pathway | Protective Measures |

|---|---|---|---|

| pH 1-3 (Acidic) | Moderate | Protonation effects | Buffer systems |

| pH 7 (Neutral) | Good | Minimal degradation | Standard storage |

| pH 9-11 (Basic) | Moderate | Deprotonation | Avoid strong bases |

| UV Light | Limited | Photodegradation | Dark storage |

| Oxidative | Moderate | Hydroxyl oxidation | Antioxidants |

| Thermal | Good | Stable to 200°C | Controlled temperature |